molecular formula C10H16O4S B3040753 Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate CAS No. 235753-82-9

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Cat. No.: B3040753
CAS No.: 235753-82-9
M. Wt: 232.3 g/mol
InChI Key: SBKWLRQWJCVHOH-UHFFFAOYSA-N
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Description

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is an organic compound with the molecular formula C10H16O4S It is a derivative of oxane, featuring an acetylsulfanyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate typically involves the reaction of oxane derivatives with acetylsulfanyl compounds under controlled conditions. One common method includes the esterification of 4-[(acetylsulfanyl)methyl]oxane-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of intermediates and the final product through techniques such as distillation and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the acetylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alkoxides; reactions may require catalysts or specific solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding substituted oxane derivatives.

Scientific Research Applications

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These pathways may involve the modulation of enzyme activity or the alteration of cellular signaling processes.

Comparison with Similar Compounds

  • Methyl 4-[(methylsulfanyl)methyl]oxane-4-carboxylate
  • Methyl 4-[(ethylsulfanyl)methyl]oxane-4-carboxylate
  • Methyl 4-[(propylsulfanyl)methyl]oxane-4-carboxylate

Comparison: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkylsulfanyl groups, the acetylsulfanyl derivative may exhibit different reactivity and stability, influencing its suitability for various applications.

Properties

IUPAC Name

methyl 4-(acetylsulfanylmethyl)oxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-8(11)15-7-10(9(12)13-2)3-5-14-6-4-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKWLRQWJCVHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Iodomethyltetrahydropyran-4-carboxylic acid methyl ester (3.05 g) was dissolved in N,N-dimethylformamide (20 ml) at room temperature and potassium thioacetate (1.47 g) added. The mixture was stirred for 18 hours then diluted with water (50 ml) and extracted with diethyl ether (4×25 ml). The combined organics were washed with saturated sodium bicarbonate solution (3×20 ml) and brine (20 ml), then dried (MgSO4), filtered and evaporated under reduced pressure to give the title compound as a yellow solid (2.42 g, 97%).
Name
4-Iodomethyltetrahydropyran-4-carboxylic acid methyl ester
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium thioacetate
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of Intermediate 4 (3.05 g) in DMF (20 ml) was treated with potassium thioacetate (1.47 g) at room temperature for 18 h, then the brown solution was added to 5% sodium bicarbonate solution and extacted with ether (3×200 ml). The solvent was washed with water (200 ml) and brine, dried over MgSO4 and evaporated to give the title compound (2.42 g) as a white solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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